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Compound of Interest

Compound Name: Glucoalyssin

Cat. No.: B1243939 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Glucoalyssin, a member of the glucosinolate family of secondary metabolites, is of significant

interest due to its potential bioactivity. Structurally, it is characterized as (R/S)-5-

(methylsulfinyl)pentyl glucosinolate. Nuclear Magnetic Resonance (NMR) spectroscopy is an

indispensable tool for the unambiguous structural elucidation of such natural products. This

document provides detailed application notes and experimental protocols for the

comprehensive NMR analysis of glucoalyssin, facilitating its identification and characterization

in various research and development settings.

The structural elucidation process relies on a combination of one-dimensional (1D) and two-

dimensional (2D) NMR experiments. 1H NMR provides information on the proton

environments, while 13C NMR reveals the carbon skeleton. 2D NMR techniques, such as

Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and

Heteronuclear Multiple Bond Correlation (HMBC), are crucial for establishing the connectivity

between atoms and confirming the overall structure.
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Property Value

Systematic Name (R/S)-5-(methylsulfinyl)pentyl glucosinolate

Molecular Formula C13H25NO10S3

Molecular Weight 451.5 g/mol

Chemical Structure

[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-

(hydroxymethyl)oxan-2-yl] (1Z)-6-methylsulfinyl-

N-sulfooxyhexanimidothioate[1]

Experimental Protocols
Isolation and Purification of Glucoalyssin
A generalized protocol for the extraction and purification of glucosinolates from plant material,

adaptable for glucoalyssin, is as follows:

Extraction:

Lyophilize and grind the plant material (e.g., seeds, leaves) to a fine powder.

Suspend the powder in 70% methanol in water.

Heat the suspension to inactivate myrosinase enzymes, which can degrade

glucosinolates.

Cool the mixture and centrifuge to pellet the solid material.

Collect the supernatant containing the crude glucosinolate extract.

Purification:

Apply the crude extract to an anion-exchange chromatography column (e.g., DEAE-

Sephadex).

Wash the column with water to remove unbound impurities.

Elute the glucosinolates with a suitable salt solution (e.g., potassium sulfate).
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Desalt the glucosinolate-containing fractions using a suitable method (e.g., gel filtration

chromatography).

Lyophilize the purified fractions to obtain solid glucoalyssin.

NMR Sample Preparation
Solvent Selection: Deuterated water (D2O) is a common solvent for glucosinolates due to

their high polarity. Other deuterated polar solvents like methanol-d4 (CD3OD) or dimethyl

sulfoxide-d6 (DMSO-d6) can also be used.

Sample Concentration:

For 1H NMR, dissolve 2-5 mg of purified glucoalyssin in 0.5-0.7 mL of the chosen

deuterated solvent.

For 13C NMR and 2D NMR, a more concentrated sample of 10-20 mg in 0.5-0.7 mL of

solvent is recommended to obtain a good signal-to-noise ratio in a reasonable time.

Sample Handling:

Ensure the NMR tube is clean and dry before use.

After dissolving the sample, filter it through a small plug of glass wool in a Pasteur pipette

directly into the NMR tube to remove any particulate matter.

The final sample volume should be sufficient to cover the detection region of the NMR

probe (typically a height of ~4-5 cm).

NMR Data Acquisition and Interpretation
1D NMR Spectroscopy

1H NMR: Provides the initial overview of the proton chemical environments. Key signals to

identify include:

The anomeric proton of the glucose moiety (typically a doublet around 4.5-5.5 ppm).

Protons of the glucose ring (typically in the 3.0-4.0 ppm region).
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Protons of the alkyl side chain.

The methyl group protons of the methylsulfinyl group.

13C NMR: Reveals the number of unique carbon atoms and their chemical environments.

Important signals include:

The anomeric carbon of the glucose moiety (around 80-85 ppm).

Carbons of the glucose ring (typically 60-80 ppm).

The carbon of the C=N bond (thiohydroximate carbon) is a key identifier for glucosinolates

and appears significantly downfield (around 155-165 ppm).[2]

Carbons of the alkyl side chain.

The methyl carbon of the methylsulfinyl group.

2D NMR Spectroscopy for Structural Elucidation
The following 2D NMR experiments are essential for assembling the complete structure of

glucoalyssin.
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Caption: Workflow for Glucoalyssin Structural Elucidation using 2D NMR.
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COSY (Correlation Spectroscopy):

Purpose: To identify protons that are coupled to each other, typically through two or three

bonds (1H-1H J-coupling).

Interpretation: Cross-peaks in the COSY spectrum connect coupled protons. This allows

for the tracing of proton spin systems, for example, through the glucose ring and along the

alkyl side chain.

HSQC (Heteronuclear Single Quantum Coherence):

Purpose: To identify direct one-bond correlations between protons and the carbons they

are attached to (1JCH).

Interpretation: Each cross-peak in the HSQC spectrum links a proton signal on one axis to

a carbon signal on the other. This experiment is crucial for assigning the carbon signals

based on the already assigned proton signals (or vice-versa).

HMBC (Heteronuclear Multiple Bond Correlation):

Purpose: To identify longer-range correlations between protons and carbons, typically over

two to three bonds (2JCH and 3JCH).

Interpretation: HMBC cross-peaks connect protons to carbons that are not directly

attached. This is the key experiment for assembling the different fragments of the

molecule. For glucoalyssin, HMBC correlations will be observed between:

The anomeric proton of glucose and the thiohydroximate carbon.

Protons on the alkyl side chain and adjacent carbons, as well as the thiohydroximate

carbon.

Protons on the alkyl chain and the carbon of the methylsulfinyl group.

Quantitative NMR Data Summary (Hypothetical
Data)
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Note: Specific, experimentally derived chemical shift data for glucoalyssin was not available in

the public domain at the time of this writing. The following table is a representative example

based on typical chemical shifts for similar glucosinolates and should be used as a guide for

data interpretation. Actual values will vary depending on the solvent, temperature, and pH.

Atom Number
1H Chemical Shift

(ppm)

13C Chemical Shift

(ppm)
Key 2D Correlations

Glucose Moiety

1' ~4.9 (d) ~83.0
COSY: H-2' HMBC:

C=N

2' ~3.4 (t) ~72.0 COSY: H-1', H-3'

3' ~3.6 (t) ~78.0 COSY: H-2', H-4'

4' ~3.5 (t) ~70.0 COSY: H-3', H-5'

5' ~3.8 (m) ~77.0
COSY: H-4', H-6'a, H-

6'b

6'a, 6'b ~3.7 (m), ~3.9 (m) ~61.0 COSY: H-5'

Aglycone Moiety

C=N - ~160.0 HMBC: H-1', H-2

1 - -

2 ~2.8 (t) ~32.0
COSY: H-3 HMBC:

C=N, C-3, C-4

3 ~1.8 (m) ~25.0 COSY: H-2, H-4

4 ~1.6 (m) ~28.0 COSY: H-3, H-5

5 ~2.7 (t) ~53.0

COSY: H-4, H-6

HMBC: C-4, C-6, C-

CH3

6 ~2.6 (s) ~39.0 HMBC: C-5
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Signaling Pathways
Glucosinolates themselves are generally considered biologically inactive. Their bioactivity

stems from their hydrolysis products, which are formed when the plant tissue is damaged,

bringing the glucosinolates into contact with the enzyme myrosinase.

Glucosinolate Bioactivation Pathway
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Caption: Bioactivation pathway of Glucoalyssin upon tissue damage.

The primary bioactive product of glucoalyssin hydrolysis is 5-(methylsulfinyl)pentyl

isothiocyanate. Isothiocyanates are known to be involved in various cellular signaling

pathways, including:

Keap1-Nrf2 Pathway: Isothiocyanates can activate the Nrf2 transcription factor, a master

regulator of the antioxidant response, by modifying cysteine residues on its inhibitor, Keap1.
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This leads to the upregulation of cytoprotective genes.

Inflammatory Pathways: They can modulate inflammatory responses by inhibiting the

activation of NF-κB, a key transcription factor involved in inflammation.

Apoptosis Pathways: In cancer cells, isothiocyanates can induce apoptosis (programmed

cell death) through various mechanisms, including the modulation of Bcl-2 family proteins

and the activation of caspases.

The specific signaling pathways and downstream effects of 5-(methylsulfinyl)pentyl

isothiocyanate are an active area of research.

Conclusion
NMR spectroscopy provides a powerful and definitive method for the structural elucidation of

glucoalyssin. By employing a combination of 1D and 2D NMR techniques, researchers can

confidently identify and characterize this important glucosinolate. The protocols and data

interpretation guidelines presented in these application notes serve as a comprehensive

resource for scientists in natural product chemistry, drug discovery, and related fields.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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